molecular formula C10H10O2 B8639043 8-Methylchroman-2-one

8-Methylchroman-2-one

Cat. No.: B8639043
M. Wt: 162.18 g/mol
InChI Key: WQHAWQJLMGDBOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methylchroman-2-one is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their sweet aroma and are widely used in the fragrance and flavor industries. This compound, specifically, is a modified form of dihydrocoumarin with a methyl group at the 8th position, which can influence its chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylchroman-2-one typically involves the hydrogenation of 8-Methyl coumarin. This process is carried out under atmospheric pressure using acetic acid as a solvent and palladium on carbon (Pd/C) as a catalyst . The reaction conditions are mild, and the product is purified using chromatography with a mixture of n-hexane and ethyl acetate as the eluent.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar hydrogenation techniques. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and yield of the process. Additionally, biocatalytic methods using microbial reduction of coumarin derivatives have been explored for more sustainable production .

Chemical Reactions Analysis

Types of Reactions: 8-Methylchroman-2-one can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Further reduction can lead to the formation of more saturated compounds.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution can produce halogenated or nitrated derivatives.

Scientific Research Applications

8-Methylchroman-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methylchroman-2-one involves its interaction with various molecular targets. In biological systems, it can act as a pro-drug, being bioactivated to release active metabolites. These metabolites can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various pharmacological effects . The compound’s ability to form hydrogen bonds, pi-stacking interactions, and dipole-dipole interactions with target proteins is crucial for its activity .

Comparison with Similar Compounds

    Coumarin: The parent compound, known for its anticoagulant properties.

    Dihydrocoumarin: A reduced form of coumarin with similar applications in the fragrance industry.

    4-Methyl coumarin: Another methylated derivative with distinct chemical properties.

Uniqueness: 8-Methylchroman-2-one is unique due to the presence of the methyl group at the 8th position, which can influence its reactivity and biological activity. This modification can enhance its stability and alter its interaction with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

8-methyl-3,4-dihydrochromen-2-one

InChI

InChI=1S/C10H10O2/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-4H,5-6H2,1H3

InChI Key

WQHAWQJLMGDBOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)CCC(=O)O2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 8-Methyl coumarin (16.2 gm) in Ethyl acetate (160 ml), 10% w/w Palladium-charcoal (1.62 gm) was added. Hydrogenation was carried out for 5 hours at 55-60° C. in an autoclave at 240-250 psi. using Hydrogen gas. The reaction mixture was filtered through hyflow bed and distilled under vacuum to give a 14.5 gm of title compound as a white solid.
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
1.62 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.